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Compound of Interest

Compound Name: MAX-40279 hemiadipate

Cat. No.: B13920404 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of MAX-40279 hemiadipate against the current standard of care

for FMS-like tyrosine kinase 3 (FLT3)-mutated Acute Myeloid Leukemia (AML). This document

synthesizes available preclinical data, outlines relevant signaling pathways and experimental

methodologies, and offers a balanced perspective on the potential positioning of this novel dual

FLT3/FGFR inhibitor.

Executive Summary
MAX-40279 is an orally bioavailable, dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and

fibroblast growth factor receptor (FGFR).[1][2] Developed by MaxiNovel Pharmaceuticals, it has

received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for the

treatment of AML.[1] Preclinical studies suggest that MAX-40279 holds promise in overcoming

resistance mechanisms that limit the efficacy of current FLT3 inhibitors. While clinical data

remains limited, this guide provides a framework for understanding its potential advantages

and areas for further investigation.

Mechanism of Action: A Dual-Targeting Approach
MAX-40279 distinguishes itself from several established FLT3 inhibitors by its dual-targeting

mechanism. It not only inhibits the primary driver of proliferation in a significant subset of AML,

the FLT3 kinase, but also targets the FGFR pathway.[1][2] The activation of the FGF/FGFR

signaling pathway in the bone marrow microenvironment has been identified as a key

mechanism of resistance to FLT3 inhibitor therapy. By concurrently inhibiting both pathways,
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MAX-40279 is designed to preemptively address this resistance, potentially leading to more

durable responses.[1] Preclinical evidence suggests MAX-40279 is effective against FLT3

tyrosine kinase domain (TKD) mutations, such as D835Y, which confer resistance to type II

FLT3 inhibitors like quizartinib and sorafenib.[2][3]

Signaling Pathway Overview
Mutated FLT3, particularly with internal tandem duplication (FLT3-ITD), leads to constitutive

activation of the kinase, driving downstream signaling cascades that promote leukemic cell

proliferation and survival. Key pathways activated include STAT5, RAS/MEK/ERK, and

PI3K/AKT. The FGFR pathway, when activated by ligands such as FGF2 in the bone marrow,

can also activate the RAS/MEK/ERK and PI3K/AKT pathways, providing a bypass signaling

route in the presence of FLT3 inhibition.
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Fig. 1: Dual inhibition of FLT3 and FGFR pathways by MAX-40279.
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The standard of care for newly diagnosed, fit patients with FLT3-mutated AML typically involves

intensive chemotherapy in combination with a FLT3 inhibitor, such as midostaurin or quizartinib.

For relapsed or refractory (R/R) FLT3-mutated AML, gilteritinib is a standard therapeutic option.

Preclinical Efficacy
Direct head-to-head preclinical comparisons of MAX-40279 with all standard-of-care agents are

not publicly available. However, existing data allows for an initial assessment.

Parameter MAX-40279 hemiadipate
Standard of Care
(Representative Agents)

Target(s) FLT3, FGFR[1][2]

Gilteritinib: FLT3,

AXLQuizartinib:

FLT3Midostaurin: Multiple

kinases including FLT3

Activity against FLT3-ITD Potent inhibition[3] Potent inhibition by all agents

Activity against FLT3-TKD

(e.g., D835Y)
Active[2][3]

Gilteritinib: ActiveQuizartinib:

InactiveMidostaurin: Limited

activity

In Vivo Tumor Growth

Inhibition (Xenograft Models)

58% to 106% in AML

models[3]

Gilteritinib: Significant tumor

regressionQuizartinib:

Significant tumor regression

Bone Marrow Concentration Higher than in plasma[3]
Variable, an important factor

for efficacy

Note: The lack of publicly available IC50 values for MAX-40279 prevents a more direct

quantitative comparison of potency.

Clinical Development
MAX-40279 has been evaluated in a Phase I dose-escalation study in patients with AML

(NCT03412292).[1] As of late 2025, the results of this trial have not been publicly disclosed.

Subsequently, MAX-40279 has advanced to Phase II clinical trials for solid tumors, including

advanced colorectal cancer and gastric or gastroesophageal junction cancer.[4] This
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progression suggests that a maximum tolerated dose and a recommended Phase II dose have

likely been established.

Trial Identifier Phase
Status (as of
late 2025)

Population
Primary
Endpoints

MAX-40279

NCT03412292 I
Active, not

recruiting
AML[1]

MTD, Safety,

Tolerability[1]

Standard of Care

Gilteritinib

(ADMIRAL)
III Completed

R/R FLT3-

mutated AML
Overall Survival

Quizartinib

(QuANTUM-

First)

III Completed
Newly diagnosed

FLT3-ITD AML
Overall Survival

Midostaurin

(RATIFY)
III Completed

Newly diagnosed

FLT3-mutated

AML

Overall Survival

Experimental Protocols
Detailed protocols for the preclinical evaluation of MAX-40279 have not been published.

However, based on the assays mentioned in preclinical abstracts, the following represents a

general workflow for the characterization of a novel FLT3 inhibitor.[3]
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Fig. 2: General experimental workflow for preclinical and early clinical development.
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Enzymatic Assays
Biochemical assays are performed to determine the half-maximal inhibitory concentration

(IC50) of the compound against purified wild-type and mutant FLT3 and FGFR kinases. These

assays typically measure the inhibition of ATP-dependent phosphorylation of a substrate.

Cell-Based Assays
The anti-proliferative activity of the compound is evaluated in AML cell lines harboring FLT3

mutations (e.g., MV4-11 for FLT3-ITD) and in cell lines with FGFR dependency (e.g., KG-1).

Cell viability is typically assessed using assays such as MTS or CellTiter-Glo after a defined

incubation period with the inhibitor.

Signal Transduction Assays
To confirm on-target activity within the cell, Western blotting is used to measure the

phosphorylation status of FLT3 and its key downstream effectors (e.g., STAT5, ERK, AKT) in

AML cell lines following treatment with the inhibitor.

In Vivo Xenograft Models
Immunocompromised mice are subcutaneously or intravenously engrafted with human AML

cell lines or patient-derived blasts. Once tumors are established or leukemia is systemic, mice

are treated with the investigational agent or a vehicle control. Tumor volume and animal

survival are monitored to assess efficacy.

Conclusion and Future Directions
MAX-40279 hemiadipate presents a promising preclinical profile as a dual FLT3/FGFR

inhibitor for the treatment of FLT3-mutated AML. Its ability to target a key resistance pathway

and its efficacy against known resistance-conferring mutations warrant further investigation.

The key differentiating factor for MAX-40279 will be its clinical performance. The forthcoming

results from its clinical trials will be critical in defining its role relative to the established

standards of care. Researchers are encouraged to monitor for presentations and publications

from MaxiNovel Pharmaceuticals for forthcoming data that will allow for a more definitive

comparison.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b13920404?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13920404?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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